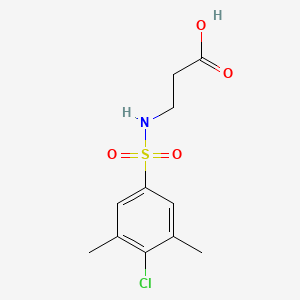
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol
Vue d'ensemble
Description
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol is an organic compound characterized by the presence of both hydroxyl and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol typically involves the reaction of 4-nitrobenzaldehyde with 2-aminoethanol under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 2-aminoethanol attacks the carbonyl carbon of 4-nitrobenzaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)acetone.
Reduction: Formation of 2-(2-Hydroxyethylamino)-1-(4-aminophenyl)ethanol.
Substitution: Formation of 2-(2-Chloroethylamino)-1-(4-nitrophenyl)ethanol.
Applications De Recherche Scientifique
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl and nitro groups enable the compound to participate in hydrogen bonding and electron transfer processes, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethylamino)-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-(2-Chloroethylamino)-1-(4-nitrophenyl)ethanol: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-6-5-11-7-10(14)8-1-3-9(4-2-8)12(15)16/h1-4,10-11,13-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHWIPPLQOSERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCCO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2539202.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)


![(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide](/img/structure/B2539212.png)
![N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2539213.png)
![5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2539216.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2539217.png)
![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2539221.png)
![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

